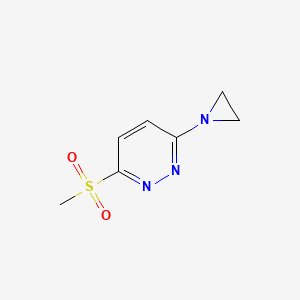
3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine is a chemical compound that features a pyridazine ring substituted with an aziridinyl group at the 3-position and a methylsulfonyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine typically involves the reaction of a pyridazine derivative with aziridine and a methylsulfonylating agent. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine undergoes various types of chemical reactions, including:
Oxidation: The aziridinyl group can be oxidized to form corresponding oxaziridines.
Reduction: The pyridazine ring can undergo reduction to form dihydropyridazine derivatives.
Substitution: The methylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include oxaziridines, dihydropyridazine derivatives, and various substituted pyridazines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine involves its interaction with specific molecular targets and pathways. The aziridinyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The methylsulfonyl group can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
3-(1-Aziridinyl)pyridazine: Lacks the methylsulfonyl group, which may affect its solubility and reactivity.
6-(Methylsulfonyl)pyridazine: Lacks the aziridinyl group, which may reduce its biological activity.
3-(1-Aziridinyl)-6-(methylsulfonyl)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridazine ring, which may alter its chemical and biological properties.
Uniqueness
3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine is unique due to the presence of both the aziridinyl and methylsulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
CAS No. |
90000-77-4 |
|---|---|
Molecular Formula |
C7H9N3O2S |
Molecular Weight |
199.23 g/mol |
IUPAC Name |
3-(aziridin-1-yl)-6-methylsulfonylpyridazine |
InChI |
InChI=1S/C7H9N3O2S/c1-13(11,12)7-3-2-6(8-9-7)10-4-5-10/h2-3H,4-5H2,1H3 |
InChI Key |
RCUUFXVUMPGRAN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)N2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


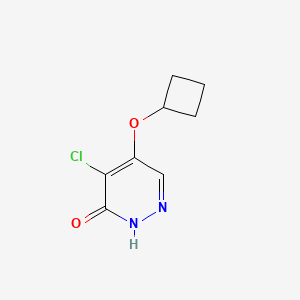
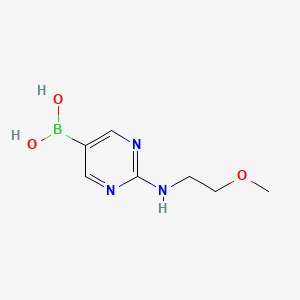
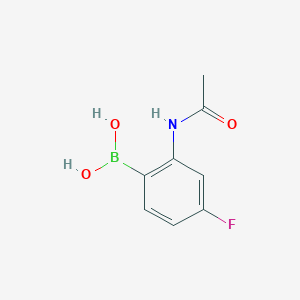
![3-Amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate](/img/structure/B11900391.png)



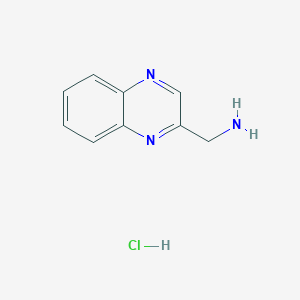
![5-(Ethylsulfonyl)spiro[2.3]hexane-5-carbonitrile](/img/structure/B11900436.png)


![2-(1,4-Dioxaspiro[4.5]decan-7-yloxy)ethanol](/img/structure/B11900457.png)


